

2-Bromooctadecanal structural elucidation

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Compound of Interest

Compound Name: 2-Bromooctadecanal

CAS No.: 56599-95-2

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2-Bromooctadecanal Structural Elucidation: A Comprehensive Analytical Guide

Executive Summary

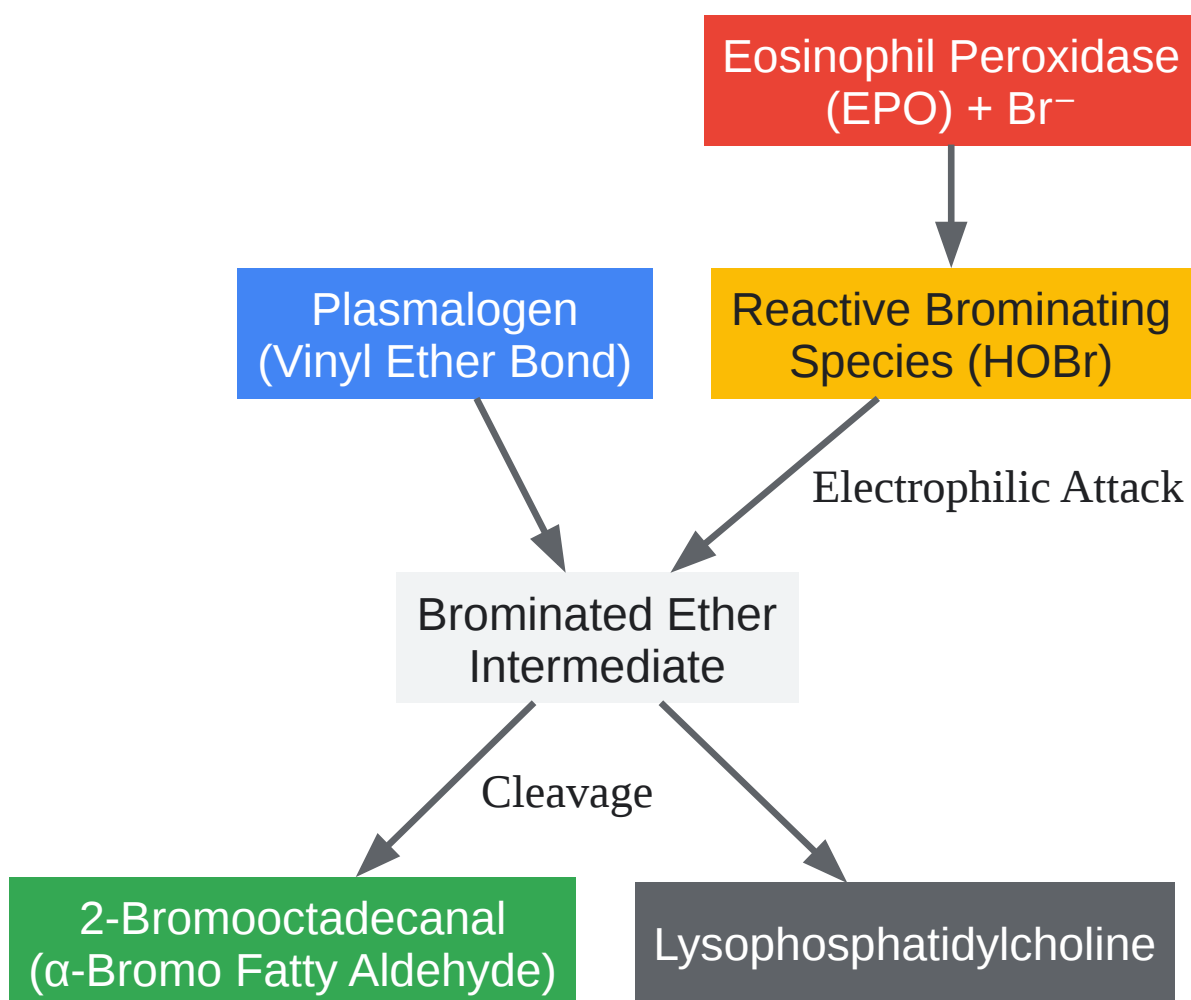
2-Bromooctadecanal (C₁₈H₃₅BrO), also known as 2-bromo-stearaldehyde, is a biologically active α -bromo fatty aldehyde with a monoisotopic mass of 346.18713 Da[1]. It is a critical lipid mediator and potent phagocyte chemoattractant[2]. The structural elucidation of this molecule requires a rigorous, self-validating analytical workflow to prevent the degradation of its labile α -bromo aldehyde moiety. This whitepaper provides an authoritative guide to the isolation, mass spectrometric (MS), and nuclear magnetic resonance (NMR) characterization of **2-bromooctadecanal**.

Biological Context and Synthesis Mechanism

Plasmalogens are a unique subclass of glycerophospholipids enriched in mammalian cell membranes, characterized by a cis-vinyl ether bond at the sn-1 position of the glycerol backbone[3]. This electron-rich bond renders them highly susceptible to oxidative attack.

During acute inflammation or halogen-induced chemical injury, activated eosinophils release eosinophil peroxidase (EPO)[4]. EPO preferentially utilizes physiological bromide (Br⁻) over

chloride to generate reactive brominating species, primarily hypobromous acid (HOBr)[2]. These species electrophilically target the vinyl ether bond of plasmalogens. The resulting cleavage generates a lysophospholipid and an α -bromo fatty aldehyde (such as **2-bromooctadecanal** when derived from a stearyl aliphatic chain)[2],[4].



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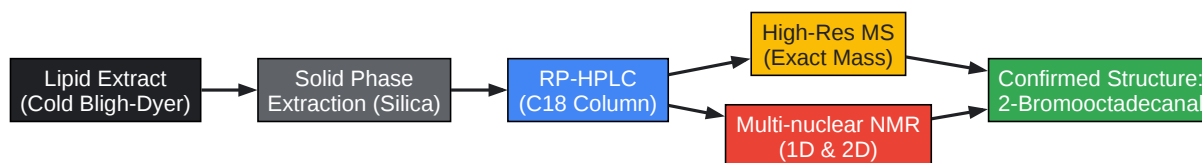
Caption: Eosinophil peroxidase-mediated oxidation of plasmalogens to **2-bromooctadecanal**.

Self-Validating Isolation Protocol

Causality for Experimental Design: α -bromo aldehydes are highly reactive. Exposure to heat, alkaline pH, or prolonged air exposure induces α -epimerization, dehalogenation, or oxidation to the corresponding carboxylic acid. Therefore, extractions must be performed at sub-ambient temperatures using strictly neutral or slightly acidic conditions[5].

Step-by-Step Methodology:

- Quenching & Extraction: Homogenize the biological sample in ice-cold methanol to instantly precipitate proteins and quench enzymatic activity. Add chloroform and HPLC-grade water to initiate a modified Bligh-Dyer biphasic extraction.
 - Self-Validation Step: Spike the initial homogenate with a stable isotope-labeled internal standard (e.g., d3-2-bromohexadecanal). Tracking this standard allows the analyst to calculate absolute recovery rates and mathematically correct for any artifactual dehalogenation occurring during sample prep.
- Solid-Phase Extraction (SPE): Isolate the organic (lower) phase and dry under a gentle stream of nitrogen. Resuspend in hexane and load onto a pre-conditioned silica SPE cartridge. Elute the neutral lipid fraction (containing **2-bromooctadecanal**) using a non-polar solvent system of hexane/ethyl acetate (95:5, v/v).
 - Self-Validation Step: Process a procedural blank (water substituted for the biological sample) in parallel to ensure no halogenated artifacts are introduced by the solvents or plastics.
- Reverse-Phase HPLC: Separate the SPE eluate on a C18 column maintained at 20°C. Use an isocratic mobile phase of acetonitrile/water (90:10, v/v) containing 0.1% formic acid. The acidic modifier is critical to maintain the aldehyde in its protonated state, preventing enolization and subsequent loss of the bromine atom.



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Caption: Step-by-step analytical workflow for the isolation and structural elucidation of **2-bromooctadecanal**.

Mass Spectrometry (MS) Elucidation

High-resolution mass spectrometry (HRMS) is the first line of structural confirmation[5]. In Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI), the presence of bromine is immediately identifiable by its characteristic isotopic signature: a 1:1 intensity ratio of the $[M]^+$ and $[M+2]^+$ peaks, corresponding to the ^{79}Br and ^{81}Br isotopes.

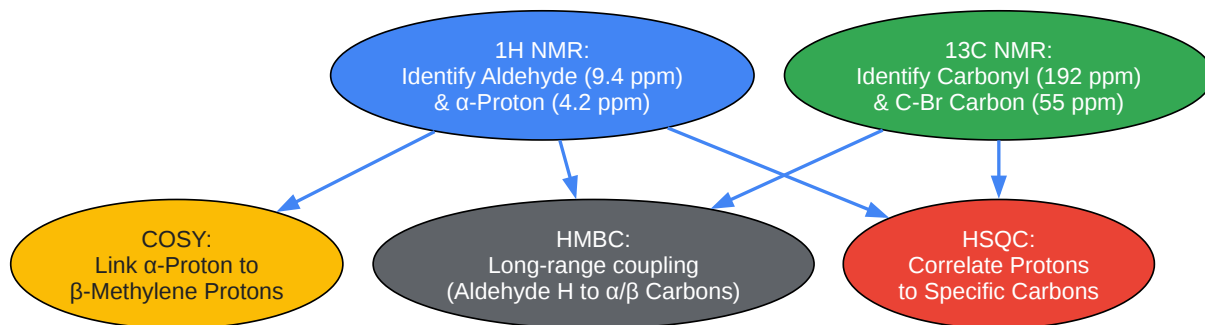
Table 1: Key MS Fragmentation Patterns for **2-Bromooctadecanal**

Ion/Fragment	m/z (79Br)	m/z (81Br)	Structural Significance
[M+H] ⁺	347.19	349.19	Intact molecular ion (observed in ESI+ mode).
[M-HBr] ⁺	266.26	266.26	Loss of hydrogen bromide (80/82 Da); confirms the presence of a halogenated aliphatic chain.
[M-H ₂ O] ⁺	328.18	330.18	Dehydration of the aldehyde moiety; common in oxygenated lipids.
[M-CHO] ⁺	317.18	319.18	α -cleavage resulting in the loss of the formyl radical (29 Da); localizes the aldehyde group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides compositional data, multi-nuclear NMR is mandatory to unambiguously confirm the regiochemistry (the exact placement of the bromine atom at the C2 position).

Causality for 2D NMR: 1D proton (¹H) NMR can identify the aldehyde and α -protons, but overlapping aliphatic signals in long-chain lipids obscure connectivity. 2D techniques (COSY, HSQC, HMBC) map the exact carbon-hydrogen framework, proving that the bromine is adjacent to the carbonyl carbon.



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Caption: 2D NMR logical framework for confirming the regiochemistry of the alpha-bromo substitution.

Table 2: Diagnostic NMR Chemical Shifts (in CDCl₃)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Diagnostic Value
1H	9.42	Doublet ($J \approx 3.5$ Hz)	-CHO (Aldehyde)	Highly deshielded proton; the small coupling constant to the α -proton confirms their direct adjacency.
1H	4.21	Doublet of triplets	-CHBr- (α - proton)	Deshielded by both the carbonyl group and the electronegative bromine atom.
1H	1.95 - 2.10	Multiplet	-CH ₂ - (β - protons)	Adjacent to the chiral α -carbon, exhibiting complex diastereotopic splitting.
13C	192.5	Singlet	C=O (Carbonyl)	Characteristic shift for an aliphatic aldehyde carbon.
13C	55.8	Singlet	C-Br (α -carbon)	Shifted significantly upfield compared to typical oxygenated carbons, diagnostic of bromination.

Infrared (IR) Spectroscopy Validation

To finalize the self-validating loop, Fourier Transform Infrared (FT-IR) spectroscopy is employed to confirm functional groups orthogonally to NMR:

- Carbonyl Stretch ($\nu_{C=O}$): A strong, sharp absorption band at $\sim 1730\text{ cm}^{-1}$ confirms the saturated aldehyde.
- Carbon-Bromine Stretch (ν_{C-Br}): A distinct band in the fingerprint region at $\sim 650\text{--}550\text{ cm}^{-1}$ confirms the presence of the aliphatic halogen.

Conclusion

The structural elucidation of **2-bromooctadecanal** requires a highly controlled environment to prevent the degradation of its sensitive α -bromo aldehyde functionality. By combining cold biphasic extraction, precise reverse-phase HPLC, isotopic MS profiling, and 2D NMR connectivity mapping, researchers can confidently identify and quantify this crucial inflammatory lipid mediator.

References

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